molecular formula C14H12BrN B12932126 p-Bromobenzylidene-benzyl-amine CAS No. 27046-29-3

p-Bromobenzylidene-benzyl-amine

Cat. No.: B12932126
CAS No.: 27046-29-3
M. Wt: 274.15 g/mol
InChI Key: BXKIXPVEFBTGCW-UHFFFAOYSA-N
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Description

p-Bromobenzylidene-benzyl-amine is an organic compound with the molecular formula C₁₄H₁₂BrN and a molecular weight of 274.156 g/mol . This compound is characterized by the presence of a bromine atom attached to the benzylidene group, which is further connected to a benzyl-amine moiety. It is a derivative of benzylamine and is known for its applications in various chemical reactions and research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Bromobenzylidene-benzyl-amine typically involves the bromination of benzylidene-benzyl-amine. One common method is the use of N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride (CCl₄) and a catalytic amount of benzoyl peroxide . The reaction proceeds under reflux conditions, leading to the formation of the desired brominated product.

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: p-Bromobenzylidene-benzyl-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or neutral medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) in polar solvents.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Corresponding substituted benzylidene-benzyl-amine derivatives.

Mechanism of Action

The mechanism of action of p-Bromobenzylidene-benzyl-amine involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the amine group can act as a nucleophile in various chemical transformations . The compound’s effects are mediated through its ability to form stable intermediates and products in these reactions.

Comparison with Similar Compounds

    Benzylamine: A simpler analog without the bromine substitution.

    p-Bromobenzylamine: Similar structure but lacks the benzylidene group.

Properties

CAS No.

27046-29-3

Molecular Formula

C14H12BrN

Molecular Weight

274.15 g/mol

IUPAC Name

N-benzyl-1-(4-bromophenyl)methanimine

InChI

InChI=1S/C14H12BrN/c15-14-8-6-13(7-9-14)11-16-10-12-4-2-1-3-5-12/h1-9,11H,10H2

InChI Key

BXKIXPVEFBTGCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN=CC2=CC=C(C=C2)Br

Origin of Product

United States

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